molecular formula C10H17N5O11P2 B12941186 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate

Cat. No.: B12941186
M. Wt: 445.22 g/mol
InChI Key: BNQQEQJZWPJPBO-AFPKLJJXSA-N
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Description

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its purine base attached to a ribose sugar, which is further linked to a trihydrogen diphosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions involve cyclization, amination, and oxidation steps to form the purine ring structure.

    Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosylation reaction. This step requires the activation of the ribose sugar, often using a protecting group strategy to ensure selective reaction.

    Phosphorylation: The final step involves the phosphorylation of the ribose-purine compound to introduce the trihydrogen diphosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques like crystallization, chromatography, and recrystallization are employed to purify the final product.

    Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base or the ribose sugar.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various phosphorylated derivatives, modified nucleosides, and other purine analogs.

Scientific Research Applications

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleoside analogs.

    Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.

    Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA and RNA Polymerases: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.

    Induce Mutations: The compound can cause mutations in the genetic material, leading to cell death or malfunction.

    Interfere with Metabolic Pathways: It can disrupt various metabolic pathways involved in nucleic acid synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with different functional groups.

    Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.

    Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.

Uniqueness

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate is unique due to its specific structure and the presence of the trihydrogen diphosphate group, which imparts distinct chemical and biological properties. Its ability to act as a nucleoside analog makes it valuable in research and therapeutic applications.

Properties

Molecular Formula

C10H17N5O11P2

Molecular Weight

445.22 g/mol

IUPAC Name

[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-purin-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N5O11P2/c11-8-5-9(15(3-13-8)25-28(22,23)26-27(19,20)21)14(2-12-5)10-7(18)6(17)4(1-16)24-10/h2-4,6-7,9-10,16-18H,1,11H2,(H,22,23)(H2,19,20,21)/t4-,6-,7-,9?,10-/m1/s1

InChI Key

BNQQEQJZWPJPBO-AFPKLJJXSA-N

Isomeric SMILES

C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)N

Canonical SMILES

C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)N

Origin of Product

United States

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